(4-[(tert-Butoxy)carbonyl]-3-methylphenyl)boronic acid
Description
(4-[(tert-Butoxy)carbonyl]-3-methylphenyl)boronic acid (CAS: 1246560-89-3) is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc) group and a methyl substituent on the phenyl ring. Its molecular formula is C₁₂H₁₇BO₄, with a molecular weight of 236.08 g/mol . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials science synthesis. The Boc group enhances stability during reactions while allowing deprotection under acidic conditions for further functionalization.
Properties
IUPAC Name |
[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c1-8-7-9(13(15)16)5-6-10(8)11(14)17-12(2,3)4/h5-7,15-16H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOJABKWHADXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OC(C)(C)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-[(tert-Butoxy)carbonyl]-3-methylphenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(4-[(tert-Butoxy)carbonyl]-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Trifluoroacetic acid (TFA) or other strong acids.
Substitution: Palladium catalysts and aryl halides.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Free amines.
Substitution: Biaryl compounds.
Scientific Research Applications
(4-[(tert-Butoxy)carbonyl]-3-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of (4-[(tert-Butoxy)carbonyl]-3-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and sensors. The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Substituent Effects on Reactivity and Stability
- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in CAS 1421754-24-6) increase electrophilicity of the boronic acid, enhancing reactivity in Suzuki couplings . The Boc group, while electron-withdrawing, is less activating than halogens.
- Deprotection Utility : The Boc group can be cleaved under acidic conditions (e.g., TFA), enabling post-functionalization—a feature absent in methoxycarbonyl or benzylcarbamoyl analogs .
Biological Activity
(4-[(tert-Butoxy)carbonyl]-3-methylphenyl)boronic acid is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug development and therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Chemical Formula : C13H17B O3
- Molecular Weight : 225.09 g/mol
- Functional Groups : Boronic acid group (-B(OH)2), tert-butoxycarbonyl group (Boc), and a methyl-substituted phenyl ring.
Biological Activity Overview
The biological activity of boronic acids, including this compound, has been extensively studied. Key areas of focus include:
- Antitumor Activity : Several studies have demonstrated that boronic acids can exhibit cytotoxic effects against cancer cell lines.
- Antibacterial Properties : Boronic acids have shown potential in inhibiting bacterial growth, particularly against resistant strains.
- Enzyme Inhibition : They can act as inhibitors for various enzymes, including those involved in metabolic pathways.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, a study reported an IC50 value of approximately 18.76 µg/mL against MCF-7 breast cancer cells, indicating potent antitumor activity while showing minimal toxicity to healthy cell lines .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 18.76 ± 0.62 |
| Control (DMSO) | MCF-7 | >100 |
Antibacterial Activity
Boronic acids have been recognized for their antibacterial properties, particularly against Mycobacterium tuberculosis and other resistant bacterial strains. The compound's mechanism often involves the inhibition of key enzymes in bacterial metabolism.
Case Study: Antibacterial Efficacy
A recent study evaluated the effectiveness of boronic acids against various bacterial strains, highlighting their potential as novel antibacterial agents . The results indicated that compounds similar to this compound could inhibit the growth of resistant bacteria at low concentrations.
Table 2: Antibacterial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | 6.2 |
| Control (Standard Antibiotic) | Mycobacterium tuberculosis | 0.27 |
Enzyme Inhibition
This compound has also been studied for its enzyme inhibitory activities. It has shown moderate inhibition of acetylcholinesterase and high inhibition of butyrylcholinesterase, which are crucial in neurochemical pathways.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µg/mL) |
|---|---|
| Acetylcholinesterase | 115.63 ± 1.16 |
| Butyrylcholinesterase | 3.12 ± 0.04 |
The mechanisms through which boronic acids exert their biological effects are varied and complex:
- Covalent Bonding : Boronic acids can form covalent bonds with serine residues in enzymes, effectively inhibiting their activity.
- Molecular Interactions : The structural features of these compounds allow them to engage in non-covalent interactions with various biological targets, enhancing their efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
